molecular formula C10H11ClFNO4S B12845372 4-Ethylcarbamoylmethoxy-3-fluoro-benzenesulfonyl chloride

4-Ethylcarbamoylmethoxy-3-fluoro-benzenesulfonyl chloride

Cat. No.: B12845372
M. Wt: 295.72 g/mol
InChI Key: NVCVYPHDHLZQSK-UHFFFAOYSA-N
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Description

4-(2-(Ethylamino)-2-oxoethoxy)-3-fluorobenzenesulfonyl chloride is a chemical compound with a complex structure that includes an ethylamino group, a fluorobenzene ring, and a sulfonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Ethylamino)-2-oxoethoxy)-3-fluorobenzenesulfonyl chloride typically involves multiple steps. One common method starts with the preparation of the intermediate 3-fluorobenzenesulfonyl chloride. This intermediate is then reacted with ethylamino and oxoethoxy groups under controlled conditions to form the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would include the careful control of temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems and continuous monitoring can help optimize the production process and reduce the risk of side reactions .

Mechanism of Action

The mechanism of action of 4-(2-(Ethylamino)-2-oxoethoxy)-3-fluorobenzenesulfonyl chloride involves its ability to react with nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity makes it useful for modifying biological molecules and synthesizing complex organic compounds .

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-(Methylamino)-2-oxoethoxy)-3-fluorobenzenesulfonyl chloride
  • 4-(2-(Dimethylamino)-2-oxoethoxy)-3-fluorobenzenesulfonyl chloride
  • 4-(2-(Amino)-2-oxoethoxy)-3-fluorobenzenesulfonyl chloride

Uniqueness

4-(2-(Ethylamino)-2-oxoethoxy)-3-fluorobenzenesulfonyl chloride is unique due to the presence of the ethylamino group, which can influence its reactivity and interactions with other molecules. This makes it distinct from similar compounds with different substituents, such as methylamino or dimethylamino groups .

Properties

Molecular Formula

C10H11ClFNO4S

Molecular Weight

295.72 g/mol

IUPAC Name

4-[2-(ethylamino)-2-oxoethoxy]-3-fluorobenzenesulfonyl chloride

InChI

InChI=1S/C10H11ClFNO4S/c1-2-13-10(14)6-17-9-4-3-7(5-8(9)12)18(11,15)16/h3-5H,2,6H2,1H3,(H,13,14)

InChI Key

NVCVYPHDHLZQSK-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)COC1=C(C=C(C=C1)S(=O)(=O)Cl)F

Origin of Product

United States

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